molecular formula C10H12O4S B1400753 4-(Ethanesulfonyl)-2-methylbenzoic acid CAS No. 1190948-20-9

4-(Ethanesulfonyl)-2-methylbenzoic acid

Cat. No. B1400753
M. Wt: 228.27 g/mol
InChI Key: VQQPUCWDOCMNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Ethanesulfonyl)-2-methylbenzoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s properties and uses can vary greatly depending on its structure and the presence of other functional groups.


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “4-(Ethanesulfonyl)-2-methylbenzoic acid” is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of “4-(Ethanesulfonyl)-2-methylbenzoic acid” is not available in the search results .

Scientific Research Applications

    Agrochemicals

    It can be used in the synthesis of various agrochemicals . The specific methods of application or experimental procedures would depend on the particular agrochemical being synthesized.

    Pharmaceuticals

    This compound can also be used in the pharmaceutical industry . It could be a precursor for the synthesis of certain drugs. The methods of application would depend on the specific drug being synthesized.

    Dyestuff Fields

    It’s used in the dyestuff industry . It could be a component in the synthesis of certain dyes. The methods of application would depend on the specific dye being synthesized.

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, specific information about the safety and hazards of “4-(Ethanesulfonyl)-2-methylbenzoic acid” is not available in the search results .

Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, specific information about the future directions of “4-(Ethanesulfonyl)-2-methylbenzoic acid” is not available in the search results .

properties

IUPAC Name

4-ethylsulfonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-15(13,14)8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQPUCWDOCMNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethanesulfonyl)-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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